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Compound of Interest

Compound Name: N 563

Cat. No.: B1663612

For Researchers, Scientists, and Drug Development Professionals

The designation "N-563" in the context of an enzyme probe is not universally standardized and
can refer to different types of molecular tools depending on the research application. This
document provides detailed application notes and protocols for two plausible interpretations of
"N-563" as a probe for enzyme activity:

» A Modified Nucleotide Probe: N-563 as an identifier for a modified nucleotide, such as N1-
Propyl-Pseudo-UTP, used to probe the activity and fidelity of RNA polymerases.

o A Fluorescent Probe: N-563 referring to a substrate labeled with a fluorophore that has an
emission maximum around 563 nm, such as TYE™ 563, used for continuous monitoring of
enzyme activity.

Application Note I: N-563 (N1-Propyl-Pseudo-UTP)
as a Probe for RNA Polymerase Activity
Introduction

Modified nucleotides are essential tools for the synthesis of therapeutic mMRNA, enhancing
stability and reducing immunogenicity.[1][2] These molecules also serve as valuable probes to
study the enzymatic activity, substrate specificity, and fidelity of RNA polymerases. N1-Propyl-
Pseudo-UTP is a modified pseudouridine triphosphate that can be incorporated into RNA
transcripts by enzymes like T7 RNA polymerase during in vitro transcription (IVT).[2][3] By
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substituting the canonical UTP with N1-Propyl-Pseudo-UTP, researchers can assess the
enzyme's ability to accommodate and incorporate modified substrates, which is a critical
parameter in the development of MRNA-based therapeutics. The efficiency of incorporation
and the yield of the resulting modified RNA serve as measures of enzyme activity.[2]

Data Presentation: Properties of N1-Propyl-Pseudo-UTP

Property Value Reference

N1-Propyl-Pseudouridine-5'-

Full Name ] [3]
Triphosphate

Molecular Formula C12H21N2015P3 (free acid) N/A

Molecular Weight 526.23 g/mol (free acid) N/A

Purity (by HPLC) 295% [4]
RNA Polymerases (e.g., T7,

Target Enzyme Class [2][5]
T3, SP6)

o In Vitro Transcription, Probe for
Application o [3]
Polymerase Activity

Experimental Protocol: In Vitro Transcription Assay for
RNA Polymerase Activity

This protocol describes a method to assess the activity of T7 RNA polymerase by measuring its
ability to incorporate N1-Propyl-Pseudo-UTP into an RNA transcript.

Materials:

T7 RNA Polymerase

Linearized DNA template with a T7 promoter

N1-Propyl-Pseudo-UTP

ATP, CTP, GTP solutions
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e UTP solution (for control reaction)

e Transcription Buffer (e.g., 40 mM Tris-HCI, pH 7.9, 6 mM MgCI2, 2 mM spermidine, 10 mM
DTT)

» RNase Inhibitor

» Nuclease-free water

o Reagents for RNA quantification (e.g., Qubit RNA HS Assay Kit)

» Reagents for RNA analysis (e.g., denaturing polyacrylamide gel electrophoresis)
Procedure:

o Reaction Setup: Prepare the following reaction mixtures in nuclease-free microcentrifuge
tubes on ice. Set up a control reaction with UTP and a test reaction with N1-Propyl-Pseudo-
UTP.

Component Final Concentration Volume (20 pL reaction)
Nuclease-free water - to 20 pL
Transcription Buffer (10x) 1x 2 uL
ATP, CTP, GTP Mix (10 mM
2 mM each 4 uL
each)
UTP or N1-Propyl-Pseudo-
2 mM 2 uL
UTP (10 mM)
Linearized DNA Template 50 ng/uL 1 pL (100 ng)
RNase Inhibitor 1 U/uL 1uL
T7 RNA Polymerase 2.5 U/uL 1L

 Incubation: Mix the components gently and centrifuge briefly. Incubate the reaction tubes at
37°C for 2 hours.
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» DNase Treatment (Optional): To remove the DNA template, add 1 pL of DNase | and
incubate at 37°C for 15 minutes.

* RNA Purification: Purify the transcribed RNA using a suitable method, such as lithium
chloride precipitation or a column-based RNA purification Kit.

» Quantification: Measure the concentration of the purified RNA using a spectrophotometer or
a fluorescence-based method like the Qubit assay.

» Analysis (Optional): Analyze the integrity and size of the RNA transcript by denaturing
polyacrylamide gel electrophoresis (PAGE).

Data Analysis:

Compare the RNA yield from the reaction containing N1-Propyl-Pseudo-UTP to the yield from
the control reaction containing UTP. The relative yield provides a quantitative measure of the
polymerase's activity and efficiency with the modified substrate.

Visualization: Workflow and Data
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Workflow for RNA Polymerase Activity Assay.
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Example Quantitative Data:

RNA Yield (pg per 20 pL

Nucleotide Substrate . Relative Activity (%)
reaction)

Canonical UTP (Control) 25.2 100

N1-Propyl-Pseudo-UTP 21.4 85

Application Note II: N-563 (TYE™ 563-Labeled

Peptide) as a Probe for Protease Activity
Introduction

Fluorescently labeled peptides are powerful tools for assaying enzyme activity in real-time.[6][7]
These probes are widely used for high-throughput screening of enzyme inhibitors and for
studying enzyme kinetics.[8] A probe designated "N-563" likely refers to a substrate labeled
with a fluorophore that has an emission maximum around 563 nm, such as TYE™ 563, a bright
fluorescent dye that can be used as a substitute for Cy3®.[9][10]

Typically, these probes are designed as internally quenched peptides. A fluorophore (e.g.,
TYE™ 563) is attached to one part of the peptide, and a quencher molecule is attached to
another. In the intact peptide, the quencher suppresses the fluorescence of the fluorophore.
When a protease cleaves the peptide at a specific recognition site, the fluorophore and
qguencher are separated, leading to an increase in fluorescence that is proportional to the
enzyme's activity.[11]

Data Presentation: Properties of a Generic TYE™ 563-
Labeled Protease Substrate
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Property Value Reference
Fluorophore TYE™ 563 9]
Excitation Maximum (Ex) ~549 nm [9]
Emission Maximum (Em) ~563 nm [9]
Quencher Example Dabcyl, QSY™ dyes N/A
o ) Fluorescence Dequenching

Principle of Detection [11]

upon Cleavage

Proteases (e.g., Caspases,
Target Enzyme Class [12]

MMPs, Cathepsins)

Application

Enzyme kinetics, Inhibitor

screening (HTS)

[8]

Experimental Protocol: Continuous Fluorometric

Protease Assay

This protocol provides a general method for measuring protease activity using a TYE™ 563-

labeled internally quenched peptide substrate.

Materials:

» Purified protease of interest

o TYE™ 563-labeled peptide substrate (specific to the protease)

o Assay Buffer (optimized for the specific protease, e.g., 50 mM HEPES, 100 mM NacCl, 10
mM CacCl2, 0.01% Brij-35, pH 7.5)

o Protease inhibitor (for control reaction)

e 96-well black microplate

o Fluorescence plate reader with appropriate filters for TYE™ 563 (EX/Em = 549/563 nm)
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Procedure:
» Reagent Preparation:

o Prepare a stock solution of the TYE™ 563-labeled peptide substrate in DMSO. Dilute to
the desired working concentration (e.g., 2x final concentration) in Assay Buffer.

o Prepare a dilution series of the purified protease in Assay Buffer.
e Assay Setup:
o Add 50 pL of the protease dilutions to the wells of the 96-well black microplate.

o Include a "no enzyme" control (50 uL of Assay Buffer only) to measure background
fluorescence.

o Include an "inhibitor" control by pre-incubating the protease with a known inhibitor before
adding the substrate.

¢ Initiate Reaction:

o Start the enzymatic reaction by adding 50 pL of the 2x peptide substrate solution to each
well. The final volume will be 100 pL.

e Fluorescence Measurement:

o Immediately place the plate in a fluorescence plate reader pre-set to the appropriate
temperature.

o Measure the fluorescence intensity (in Relative Fluorescence Units, RFU) every 1-2
minutes for a period of 30-60 minutes. Use an excitation wavelength of ~549 nm and an
emission wavelength of ~563 nm.

Data Analysis:

o Calculate Reaction Rate: For each protease concentration, plot RFU versus time. The initial
rate of the reaction (Vo) is the slope of the linear portion of this curve (ARFU/At).
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Determine Kinetic Parameters (Optional): To determine Michaelis-Menten constants (Km and
Vmax), perform the assay with a fixed enzyme concentration and varying substrate
concentrations. Plot the initial rate (Vo) against the substrate concentration and fit the data to

the Michaelis-Menten equation.

Visualization: Mechanism, Workflow, and Data

Mechanism of a Fluorescent Protease Probe.
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Workflow for Continuous Fluorometric Protease Assay.

Example Quantitative Data:

Substrate Concentration [pM] Initial Velocity (RFU/min)
0.5 15.2

1.0 28.1

2.5 55.9

5.0 83.4

10.0 110.7

20.0 125.1

Calculated Km 4.5 uM

Calculated Vmax 140 RFU/min

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [N-563 as a Probe for Enzyme Activity: Application
Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1663612#n-563-as-a-probe-for-enzyme-activity]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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